2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
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Description
2-((2-oxo-2-phenylethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C17H14N2OS and its molecular weight is 294.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene-based analogs, have been shown to exhibit a variety of biological effects . These compounds have been used in the development of organic semiconductors and have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that the compound is synthesized through a cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile . The resulting compound has been employed as an inhibitor for carbon steel corrosion in a molar H2SO4 medium .
Biochemical Pathways
For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .
Result of Action
The compound has been shown to exhibit superior inhibition efficiency of 977% in the presence of 10 mM CAPD-1 . This suggests that the compound may have significant effects at the molecular and cellular level.
Action Environment
It is known that the compound’s adsorption on the carbon steel interface follows the langmuir isotherm model, including physisorption and chemisorption . This suggests that the compound’s action may be influenced by environmental factors such as temperature and pH.
Properties
IUPAC Name |
2-phenacylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c18-10-14-9-13-7-4-8-15(13)19-17(14)21-11-16(20)12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGRJVXMCSARIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)SCC(=O)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.